Calcium plumbate

Description

Properties

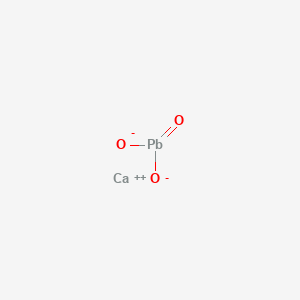

IUPAC Name |

calcium;dioxido(oxo)lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Pb/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCKYDWIGITWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Pb](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047775 | |

| Record name | Calcium plumbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12013-69-3, 12774-29-7 | |

| Record name | Plumbate (PbO44-), calcium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium plumbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium lead tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Plumbate (Ca₂PbO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium plumbate (Ca₂PbO₄), an inorganic compound with applications as an anti-corrosive pigment. The information presented herein is synthesized from crystallographic databases and research literature, offering a detailed analysis for professionals in materials science and related fields. While this compound is not directly used in drug development, understanding its crystal chemistry can be valuable for toxicological assessments and in the broader context of inorganic materials characterization.

Crystal Structure and Crystallographic Data

This compound (Ca₂PbO₄) crystallizes in the orthorhombic system, belonging to the Sr₂PbO₄ structure type. The lead (Pb⁴⁺) cations are octahedrally coordinated by six oxygen atoms, forming edge-sharing PbO₆ octahedra. The calcium (Ca²⁺) cations are situated in a seven-fold coordination environment.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for this compound. The primary data is based on the experimental single-crystal X-ray diffraction study by Plötz and Müller-Buschbaum (1981), with supplementary data from computational models provided by the Materials Project.

Table 1: Crystal System and Lattice Parameters

| Parameter | Value (Plötz & Müller-Buschbaum, 1981) | Value (Materials Project) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbam (No. 55) | Pbam (No. 55) |

| a (Å) | 5.832 | 5.901 |

| b (Å) | 9.766 | 9.908 |

| c (Å) | 3.375 | 3.427 |

| α, β, γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 192.26 | 200.16 |

| Formula Units (Z) | 2 | 2 |

Note: Discrepancies in lattice parameters between the experimental and computational data may arise from differences in temperature, pressure, or the theoretical model used for calculation.

Table 2: Atomic Coordinates

Table 3: Selected Bond Lengths

| Bond | Bond Length (Å) | Coordination |

| Pb - O | 2.13 (x2), 2.25 (x4) | Octahedral (PbO₆) |

| Ca - O | 2.35 - 2.81 (range) | 7-coordinate |

Table 4: Selected Bond Angles

Specific bond angle data is not available without the atomic coordinates from the original structural determination. However, the PbO₆ octahedra would be expected to have O-Pb-O angles close to 90° and 180°.

Experimental Protocols

The determination of the crystal structure of this compound involves synthesis of the material followed by characterization using X-ray diffraction.

Synthesis of this compound

2.1.1. Solid-State Reaction

A common method for synthesizing polycrystalline this compound is through a high-temperature solid-state reaction.[1]

-

Reactants: Stoichiometric amounts of calcium oxide (CaO) or calcium nitrate (Ca(NO₃)₂) and lead(II) oxide (PbO) or lead nitrate (Pb(NO₃)₂).

-

Procedure:

-

The reactants are intimately mixed by grinding in an agate mortar to ensure homogeneity.

-

The mixed powder is pressed into pellets and placed in a corundum crucible.

-

The crucible is heated in a muffle furnace to a temperature range of 600-800 °C for 24 hours.

-

After cooling, the product is ground to a fine powder.

-

2.1.2. Flux Growth for Single Crystals

The original structural analysis was performed on single crystals, which are typically grown from a flux. This method allows for the formation of high-quality crystals suitable for single-crystal X-ray diffraction. While the specific flux used by Plötz and Müller-Buschbaum is not detailed here, a general procedure is as follows:

-

Materials: this compound precursors (e.g., CaO and PbO₂) and a suitable flux (e.g., a low-melting-point salt or oxide mixture).

-

Procedure:

-

The precursors and flux are mixed in a crucible (often platinum).

-

The mixture is heated to a temperature above the melting point of the flux to dissolve the precursors.

-

The temperature is then slowly cooled over an extended period, allowing single crystals of Ca₂PbO₄ to nucleate and grow.

-

The crystals are then mechanically separated from the solidified flux.

-

X-ray Diffraction Analysis

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate determination of the crystal structure.

-

Instrument: A four-circle single-crystal X-ray diffractometer.

-

X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer collects the intensities and positions of the diffracted X-ray beams as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions. The structural model is then refined to achieve the best fit with the experimental data.

2.2.2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement

For polycrystalline samples, PXRD is used to identify the crystalline phases and refine the crystal structure using the Rietveld method.

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: The synthesized Ca₂PbO₄ powder is finely ground and packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ).

-

Rietveld Refinement: The experimental powder diffraction pattern is fitted with a calculated profile based on a known crystal structure model. The refinement process optimizes various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

Visualizations

Crystal Structure of this compound

The following diagram illustrates the coordination environment within the this compound crystal structure.

Caption: Coordination environments of Pb⁴⁺ and Ca²⁺ in Ca₂PbO₄.

Experimental Workflow for Crystal Structure Analysis

The logical flow from material synthesis to structural determination is depicted below.

Caption: Experimental workflow for Ca₂PbO₄ analysis.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Plumbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium plumbate (Ca₂PbO₄), a mixed metal oxide of increasing interest in various industrial applications, exhibits a complex thermal decomposition mechanism under elevated temperatures. Understanding this mechanism is crucial for its synthesis, application, and safe handling. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the probable decomposition pathway, key experimental protocols for its analysis, and a summary of relevant thermodynamic data. While direct experimental studies on the thermal decomposition of Ca₂PbO₄ are not extensively available in open literature, this guide synthesizes information from related systems, primarily the CaO-PbO phase diagram and the known thermal behavior of lead oxides, to propose a scientifically grounded decomposition mechanism.

Introduction

This compound, with the chemical formula Ca₂PbO₄, is a crystalline solid typically synthesized via solid-state reaction of calcium oxide (CaO) and lead oxide (PbO) at temperatures ranging from 600 to 800°C. Its thermal stability is a critical parameter for its application in various high-temperature processes. The decomposition of this compound involves changes in the oxidation state of lead and phase transitions, leading to the formation of various solid and potentially gaseous products. This guide aims to elucidate the step-by-step process of its thermal degradation.

Proposed Thermal Decomposition Mechanism

Based on the analysis of the CaO-PbO phase diagram and the known thermal decomposition pathways of lead oxides, the following multi-step decomposition mechanism for this compound (Ca₂PbO₄) is proposed. The decomposition is expected to initiate at temperatures above its synthesis range (>800°C) and proceed through a series of phase transitions and redox reactions.

Logical Flow of this compound Decomposition

Caption: Proposed logical workflow for the thermal decomposition of this compound.

Step 1: Initial Decomposition

At temperatures exceeding its formation temperature (approximately > 800°C), this compound is expected to undergo an initial decomposition. This may involve the formation of other calcium-lead-oxide intermediates, such as calcium metasilicate (CaPbO₃), and the release of oxygen as the lead (IV) begins to reduce.

Reaction: 4Ca₂PbO₄(s) → 4CaPbO₃(s) + 4CaO(s) + O₂(g)

Step 2: Reduction of Lead and Phase Separation

With increasing temperature, the intermediate plumbate phases will further decompose. The primary event in this stage is the reduction of lead from the +4 oxidation state to the more stable +2 state, leading to the formation of lead(II) oxide (PbO) and calcium oxide (CaO).

Reaction: 2CaPbO₃(s) → 2CaO(s) + 2PbO(l) + O₂(g)

Step 3: Vaporization and Further Decomposition of Lead Oxide

At very high temperatures (approaching the boiling point of PbO, ~1477°C), the formed lead(II) oxide will start to vaporize. Depending on the atmospheric conditions, PbO can also undergo further decomposition, although it is relatively stable compared to higher lead oxides.

Quantitative Data

While specific quantitative data for the thermal decomposition of Ca₂PbO₄ is scarce, the following table summarizes relevant data for the key components involved in the proposed mechanism.

| Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Notes |

| Calcium Oxide | CaO | 2613 | 2850 | - | Thermally very stable. |

| Lead(IV) Oxide | PbO₂ | - | - | ~290 | Decomposes to Pb₃O₄. |

| Trilead Tetroxide | Pb₃O₄ | - | - | ~500 | Decomposes to PbO. |

| Lead(II) Oxide | PbO | 888 | 1477 | - | Relatively stable. |

| This compound | Ca₂PbO₄ | - | - | > 800 (estimated) | Synthesis occurs at 600-800°C. |

Experimental Protocols

To experimentally verify the proposed thermal decomposition mechanism of this compound, a combination of analytical techniques is required. The following section details the recommended experimental protocols.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the primary technique to determine the decomposition temperatures, mass losses, and to identify the evolved gaseous products.

Experimental Workflow for TGA-MS Analysis

Caption: Schematic of the experimental workflow for TGA-MS analysis of this compound.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation. The transfer line to the mass spectrometer is heated (e.g., to 200°C) to prevent condensation of evolved gases.

-

Thermal Program: The sample is heated from ambient temperature to 1500°C at a controlled heating rate (e.g., 10°C/min).

-

Data Collection: The TGA records the sample mass as a function of temperature. Simultaneously, the MS scans a predefined mass range (e.g., m/z 10-200) to detect and identify the gaseous species evolved during decomposition. The ion current for specific m/z values (e.g., 32 for O₂) is plotted against temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology:

-

Sample Preparation: Multiple samples of this compound are heated in a furnace to different temperatures corresponding to the mass loss steps observed in the TGA analysis (e.g., 900°C, 1100°C, 1300°C).

-

Quenching: After reaching the target temperature and holding for a certain period (e.g., 1 hour), the samples are rapidly cooled to room temperature to preserve the high-temperature phases.

-

XRD Analysis: The quenched samples are ground into a fine powder and analyzed using an X-ray diffractometer. The resulting diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the crystalline phases present.

Conclusion

The thermal decomposition of this compound is a complex process that is proposed to occur in multiple steps, initiated at temperatures above 800°C. The mechanism involves the reduction of lead(IV) to lead(II), leading to the formation of calcium oxide and lead(II) oxide, with the concomitant release of oxygen gas. The experimental protocols outlined in this guide, particularly TGA-MS and high-temperature XRD, provide a robust framework for the detailed investigation and validation of this proposed mechanism. Further research employing these techniques is essential to fully elucidate the kinetics and thermodynamics of the thermal decomposition of this compound.

An In-depth Technical Guide to the Electrochemical Properties of Calcium Plumbate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of calcium plumbate as an active electrode material in energy storage systems is a nascent field of research. As such, publicly available experimental data on its electrochemical performance is limited. This guide synthesizes the available theoretical and materials science data and proposes standardized experimental protocols for its characterization, aiming to provide a foundational resource for researchers interested in exploring this material's potential.

Introduction

This compound, existing primarily in two stoichiometric forms, Ca₂PbO₄ and CaPbO₃, is an inorganic compound known for its use as an anti-corrosive pigment in paints and as a flux in glass manufacturing.[1][2] With the increasing demand for novel energy storage solutions beyond conventional lithium-ion batteries, materials like this compound are emerging as potential candidates for investigation due to the electrochemical activity of lead and the abundance of calcium.

This technical guide provides a comprehensive overview of the known structural and theoretical electronic properties of this compound. It further outlines detailed experimental methodologies for the systematic characterization of its electrochemical properties, serving as a roadmap for future research and development.

Synthesis and Crystal Structure

The synthesis route and resulting crystal structure are critical determinants of a material's electrochemical behavior. This compound is typically synthesized via solid-state reactions or sol-gel methods.[3]

-

Solid-State Reaction: This conventional method involves the high-temperature reaction of calcium oxide (CaO) and lead oxide (PbO) in the presence of oxygen. The reaction kinetics are reported to increase significantly at 750°C.

-

Sol-Gel Method: This technique offers better control over particle size and homogeneity. Precursors of calcium and lead are dissolved in a solvent to form a gel, which is then heated to form the final crystalline oxide. Samples prepared via the sol-gel route have been shown to form a single phase of Ca₂PbO₄ after annealing at 800°C for just two hours.[3]

The most common phase, Dithis compound (Ca₂PbO₄), crystallizes in an orthorhombic structure. The structural and physical properties are summarized in Table 1.

Table 1: Physical and Structural Properties of this compound

| Property | Value |

| Chemical Formula | Ca₂PbO₄ |

| Molecular Weight | 351.25 g/mol |

| Crystal System | Orthorhombic |

| Color | Orange-brown crystalline powder |

| Density | 5.71 g/cm³ |

| Solubility | Insoluble in water; soluble in acid solutions |

Theoretical Electrochemical Properties

First-principles calculations based on Density Functional Theory (DFT) have been employed to predict the electronic properties of the perovskite-like orthorhombic CaPbO₃, offering insights into its potential electrochemical characteristics. These theoretical values are crucial for predicting conductivity and electrochemical stability.

Table 2: Theoretical Electronic Properties of Orthorhombic CaPbO₃

| Property | Calculated Value (GGA) | Calculated Value (LDA) | Implication |

| Band Gap (Direct) | 0.84 eV | 0.94 eV | The material is a semiconductor, suggesting that its intrinsic electronic conductivity may be relatively low. |

| Band Gap (Indirect) | 0.85 eV | 0.98 eV | The proximity of the indirect band gap suggests complex electronic transition behaviors. |

Source: First-principles calculations of structural, electronic and optical properties of orthorhombic CaPbO₃.[4]

The calculated band gap indicates that this compound is a semiconductor.[4] For battery applications, this implies that it would likely need to be combined with a conductive additive, such as carbon, to facilitate efficient charge transfer within an electrode. The electrochemical activity would be centered on the redox potential of the Pb²⁺/Pb⁴⁺ couple.

Proposed Experimental Protocols for Electrochemical Characterization

To rigorously evaluate the electrochemical properties of this compound, a systematic series of experiments is required. The following protocols describe standard procedures for electrode fabrication and electrochemical testing.

Electrode Preparation

A typical composite electrode for testing would be fabricated as follows:

-

Mixing: The synthesized this compound powder (active material, ~80% by weight) is mixed with a conductive agent like Super P carbon black (~10% by weight) and a binder such as polyvinylidene fluoride (PVDF, ~10% by weight).

-

Slurry Formation: The mixture is added to a solvent, typically N-methyl-2-pyrrolidone (NMP), and stirred for several hours to form a homogeneous slurry.

-

Coating: The slurry is uniformly cast onto a current collector (e.g., copper foil for an anode or aluminum foil for a cathode) using a doctor blade.

-

Drying: The coated foil is dried in a vacuum oven at approximately 80-120°C for 12 hours to remove the solvent.

-

Pressing and Cutting: The dried electrode sheet is then pressed to ensure good contact between the particles and the current collector, and circular electrodes of a specific diameter are punched out for assembly into test cells.

The following diagram illustrates the workflow for electrode fabrication and subsequent electrochemical analysis.

Caption: Experimental workflow from material synthesis to electrochemical testing.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to probe the redox behavior, electrochemical reversibility, and potential operating voltage window of the material.

-

Cell Setup: A three-electrode setup is recommended for initial studies. This consists of the this compound working electrode, a lithium metal reference electrode, and a lithium metal counter electrode. For calcium-ion systems, a suitable calcium reference electrode would be required.

-

Electrolyte: A standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v), can be used for Li-ion systems.

-

Parameters:

-

Potential Window: A wide potential window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺) should be scanned initially to identify redox peaks.

-

Scan Rate: Multiple scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) should be applied. The relationship between peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled.

-

-

Data Interpretation: The resulting voltammogram would reveal the potentials at which oxidation and reduction of the plumbate ions occur. The separation between anodic and cathodic peaks provides insight into the electrochemical reversibility.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the kinetics of the electrode processes, including charge transfer resistance and ion diffusion.

-

Cell Setup: A two- or three-electrode cell is used, typically a coin cell (e.g., CR2032) assembled with the this compound electrode and a lithium metal counter/reference electrode.

-

Parameters:

-

Frequency Range: A wide frequency range is typically applied, for instance, from 100 kHz down to 10 mHz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit potential.

-

-

Data Interpretation: The resulting Nyquist plot can be modeled with an equivalent electrical circuit to quantify key parameters. The high-frequency semicircle corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface, while the low-frequency tail (Warburg impedance) relates to the solid-state diffusion of ions within the active material.

The logical relationship for interpreting EIS data is shown in the diagram below.

Caption: Logical workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.

Potential Applications and Challenges

While experimental data is lacking, the fundamental properties of this compound allow for speculation on its potential applications and the challenges that must be overcome.

-

As an Anode: In lithium-ion batteries, many lead-based oxides have been investigated as conversion or alloying anodes. A potential reaction mechanism for Ca₂PbO₄ could involve the conversion of Pb⁴⁺ to Pb⁰ and the formation of Li₂O and a calcium oxide matrix. However, lead-based anodes often suffer from large volume expansion during lithiation, leading to poor cycle life.

-

As a Cathode: The Pb⁴⁺/Pb²⁺ redox couple could potentially be used in a cathode material for either lithium-ion or calcium-ion batteries. The main challenges would be achieving sufficient electronic conductivity and ensuring structural stability during repeated ion insertion and extraction.

Conclusion

This compound is a material with well-established industrial applications but remains largely unexplored in the field of electrochemistry and energy storage. Theoretical calculations suggest it is a semiconductor, pointing to a need for strategies like carbon coating or nano-structuring to enhance its electronic conductivity for potential use as an electrode material.

This guide provides a foundational framework for researchers by summarizing the known material properties and detailing the standard experimental protocols necessary for a thorough electrochemical evaluation. Systematic investigation using the outlined methodologies—from controlled synthesis and electrode fabrication to detailed CV and EIS analysis—is essential to determine the viability of this compound as a novel material for next-generation energy storage systems.

References

calcium plumbate pigment chemical composition

An In-depth Technical Guide to Calcium Plumbate Pigment

Introduction

This compound is an inorganic compound that has been historically significant as an anti-corrosive pigment, particularly in primers for iron and steel surfaces. First prepared by G. Kassner in 1894, its value as a paint pigment was not fully realized until the mid-20th century.[1][2] It offers corrosion protection through a combination of basic and oxidizing properties, enabling the passivation of both anodic and cathodic sites on a metal substrate.[2][3] This guide provides a detailed overview of its chemical composition, synthesis, properties, and mechanism of action as a corrosion inhibitor.

Chemical Composition and Structure

The chemical composition of this compound is most commonly represented as dithis compound (IV), with the chemical formula Ca₂PbO₄ .[1][4][5][6] From an inorganic chemistry perspective, it is a mixed-metal oxide, specifically a salt containing the plumbate anion (PbO₄⁴⁻) where lead is in the +4 oxidation state.[1] The structure consists of a three-dimensional network of edge-sharing PbO₆ octahedra, with calcium ions (Ca²⁺) situated within this network.[1]

Alternative formulae such as CaO₃Pb and 2CaO·PbO₂ have also been used in literature, highlighting its structural relationship to other lead pigments like red lead (2PbO·PbO₂).[2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Ca₂PbO₄ | [1][4][5][6] |

| Alternative Formulae | CaO₃Pb, 2CaO·PbO₂ | [2][4] |

| CAS Number | 12013-69-3 (for Ca₂PbO₄) | [1][4][5][7] |

| Molecular Weight | 351.35 g/mol | [1][5] |

| Appearance | Orange-brown orthorhombic crystals or a white solid | [7][8] |

| Density | 5.71 g/cm³ | [5][7][8] |

| Melting Point | Decomposes. Undergoes a peritectic reaction at 980 ± 2°C, decomposing into solid calcium oxide (CaO) and a liquid phase. | [1][5][7] |

| Water Solubility | Insoluble in water; decomposed by hot water. Extraction with cold water yields ~0.5% soluble matter, primarily calcium hydroxide. | [2][5] |

| Acid Solubility | Soluble in acids, with decomposition. | [5] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several routes, primarily conventional solid-state reactions and more recently, sol-gel methodologies.

Solid-State Reaction

This is the conventional method for producing this compound.

Methodology:

-

Precursors: High-purity calcium oxide (CaO) and lead(II) oxide (PbO) or lead(IV) oxide (PbO₂) are used as starting materials.[1]

-

Mixing: The reactants are intimately mixed in the stoichiometric ratio (2 moles of CaO to 1 mole of PbO₂).

-

Calcination: The mixture is heated to elevated temperatures, typically with the reaction rate increasing significantly at 750°C.[1] The calcination is performed in an oxidizing atmosphere (e.g., in the presence of excess oxygen) to ensure the lead remains in the +4 oxidation state.[4]

-

Reaction: During heating, the diffusion of ions through the solid state leads to the formation of single-phase Ca₂PbO₄.[1]

-

Reaction Equation: 2CaO + PbO₂ → Ca₂PbO₄ (using PbO₂)

-

Reaction Equation: 2CaO + PbO + ½O₂ → Ca₂PbO₄ (using PbO)

-

-

Cooling and Milling: After the reaction is complete, the product is cooled, and may be milled to achieve the desired particle size for pigment applications.

Caption: Workflow for the solid-state synthesis of this compound.

Sol-Gel Method (Pechini Route)

Sol-gel synthesis offers a lower-temperature route to produce fine, homogenous particles.

Methodology:

-

Precursor Solution: Metal salts (e.g., lead nitrate, calcium nitrate) are dissolved in a suitable solvent.

-

Chelation: A chelating agent, such as citric acid, is added to the solution. The citric acid forms stable complexes (chelates) with the calcium and lead cations.

-

Polymerization: A polyhydroxy alcohol, such as ethylene glycol, is added. Upon heating, this initiates a polyesterification reaction between the citric acid and ethylene glycol, forming a polymeric resin. The metal chelates become entrapped within this polymer network.

-

Gel Formation: Continued heating evaporates the solvent, increasing the viscosity of the solution until a transparent, homogenous gel is formed.

-

Pyrolysis: The gel is heated to a higher temperature (e.g., 300-400°C) to burn off the organic polymer resin.

-

Calcination: The resulting precursor powder is then annealed at a specific temperature (e.g., 800°C for 2 hours) to crystallize the single-phase Ca₂PbO₄.[6] This method can produce the desired phase at lower temperatures and shorter durations compared to the solid-state reaction.[6]

Caption: Workflow for the sol-gel synthesis of this compound.

Mechanism of Corrosion Inhibition

This compound functions as a mixed corrosion inhibitor, meaning it passivates both the anodic and cathodic regions that form on a steel surface during the corrosion process.[2][3] This dual-action protection distinguishes it from many other anti-corrosive pigments.[2]

-

Anodic Inhibition: The high basicity, provided by the calcium oxide component, is believed to confer strong anodic inhibition.[2] At anodic sites (where iron oxidation occurs: Fe → Fe²⁺ + 2e⁻), the pigment can neutralize acidity and promote the formation of a stable, passive layer of iron oxides, thus stifling the corrosion reaction.

-

Cathodic Inhibition: At cathodic sites (where oxygen reduction occurs: O₂ + 2H₂O + 4e⁻ → 4OH⁻), the plumbate ion acts as an oxidizing agent. This helps to passivate the surface, slowing down the cathodic reaction rate.[2][3]

-

Film Formation: In oil-based paints, this compound reacts with the linseed oil vehicle to form metallic soaps (lead and calcium carboxylates).[2][9] This interaction contributes to the formation of a durable, tough, and water-resistant paint film with excellent adhesion, further protecting the substrate.[2]

Caption: Corrosion inhibition mechanism of this compound on steel.

Conclusion

This compound is a well-characterized inorganic pigment with a specific chemical composition of Ca₂PbO₄. Its utility as an anti-corrosive agent stems from a unique combination of chemical properties that allow it to inhibit both anodic and cathodic corrosion reactions while contributing to the formation of a durable protective film. While its use has been restricted due to the toxicity of lead compounds, the study of its synthesis and mechanisms provides valuable insight into the design of effective corrosion inhibitors.[4]

References

- 1. This compound | 12013-69-3 | Benchchem [benchchem.com]

- 2. emerald.com [emerald.com]

- 3. emerald.com [emerald.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 12013-69-3 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. usbr.gov [usbr.gov]

An In-depth Technical Guide to the Solubility of Calcium Plumbate in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution behavior of calcium plumbate (Ca₂PbO₄) in acidic environments. Given the compound's historical use as a corrosion-inhibiting pigment, understanding its stability and solubility in acids is crucial for environmental fate assessment, material science applications, and toxicological studies.

Introduction to this compound

This compound, with the chemical formula Ca₂PbO₄, is an inorganic compound that exists as orange-brown orthorhombic crystals.[1] It has been primarily used as a pigment in paints to protect steel structures from corrosion.[2] The compound is generally considered insoluble in water but soluble in acid solutions, where it undergoes decomposition.[1][3] Due to the toxicity of lead compounds, its use is now restricted under regulations like REACH.[2]

Chemical Basis of Dissolution in Acidic Media

The solubility of this compound in acidic media is not a simple dissolution process but rather a chemical reaction. As a salt derived from a weak acid (plumbic acid, H₄PbO₄) and a strong base (calcium hydroxide, Ca(OH)₂), it reacts with acids.[4] The plumbate (IV) ion (PbO₄⁴⁻) is the anion of a weak acid and therefore reacts with H⁺ ions from the acidic solution.

The overall reaction in the presence of a generic strong acid, such as hydrochloric acid (HCl), can be represented as follows:

Ca₂PbO₄(s) + 4H⁺(aq) → 2Ca²⁺(aq) + PbO₂(s) + 2H₂O(l)

In this reaction, the solid this compound reacts with acid to produce soluble calcium ions (Ca²⁺), solid lead(IV) oxide (PbO₂), and water. The formation of lead dioxide, a stable oxide of lead in the +4 oxidation state, is a key feature of this process.[5] It is important to note that lead can exhibit amphoteric behavior, meaning its oxides can react with both acids and bases.[5]

The following diagram illustrates the chemical dissolution pathway of this compound in an acidic environment.

Caption: Dissolution pathway of this compound in an acidic medium.

Quantitative Solubility Data

-

pH of the medium: Lower pH values (higher acidity) will drive the reaction forward, increasing the rate and extent of dissolution.[6]

-

Type of acid: The nature of the acid anion can influence solubility. For example, acids like sulfuric acid could lead to the precipitation of insoluble lead sulfate (PbSO₄), a different outcome than with hydrochloric or nitric acid.[5]

-

Temperature: Increased temperature generally increases reaction rates, which would likely accelerate the dissolution of this compound.[7]

-

Ionic strength of the medium: The presence of other ions in the solution can affect the activity of the reacting species and thus the overall solubility.[6]

The following table summarizes the known solubility characteristics of this compound.

| Solvent | Solubility | Remarks | Reference |

| Water (H₂O) | Insoluble | Decomposed by hot water. | [1][3] |

| Acid Solutions | Soluble | Dissolution occurs via chemical reaction and decomposition. | [1][3] |

Experimental Protocols for Acid Resistance Testing

While specific protocols for determining the quantitative solubility of pure this compound are not widely published, standardized methods exist for testing the acid resistance of pigments, which are directly applicable.[8][9] These tests typically measure the stability of the pigment in an acidic environment by observing changes in color or the staining of the solution.[9][10]

A generalized experimental protocol based on the principles of pigment acid resistance testing (e.g., adapted from GB 5211.6-85) is outlined below.[9][10]

Objective: To determine the stability of this compound in a standardized acidic solution.

Materials and Apparatus:

-

This compound sample

-

Hydrochloric acid (HCl), 2% solution[10]

-

Distilled water

-

Test tubes and rack

-

Analytical balance (sensitivity 0.001g)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Gray sample cards for color evaluation (e.g., per GB 250-2008 for discoloration)[10]

-

Spectrophotometer or ICP-AES/MS for quantitative analysis of dissolved ions (optional, for advanced studies)[11]

Procedure:

-

Sample Preparation: Accurately weigh two 0.5 g samples of this compound.

-

Exposure: Place one sample in a test tube with 20 mL of distilled water (control). Place the second sample in a test tube with 20 mL of 2% hydrochloric acid solution.[9]

-

Incubation: Agitate both test tubes for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 25°C).

-

Filtration: Filter the contents of each test tube separately to separate the solid residue (filter cake) from the liquid (filtrate).

-

Qualitative Assessment:

-

Filtrate Staining: Compare the color of the acidic filtrate to the distilled water control. Assess the degree of staining using a standardized grading system (e.g., 1-5, where 5 is the best/no staining).[9][10]

-

Filter Cake Discoloration: Compare the color of the filter cake from the acid treatment to the original pigment and the control sample. Assess the degree of discoloration using a gray scale.[9][10]

-

-

Quantitative Analysis (Optional):

-

Analyze the acidic filtrate for the concentration of dissolved calcium (Ca²⁺) and lead (Pb²⁺/Pb⁴⁺ species) using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[11] This provides quantitative data on the extent of dissolution.

-

The following diagram illustrates a typical workflow for this experimental protocol.

Caption: Workflow for acid resistance testing of this compound.

Conclusion

The solubility of this compound in acidic media is governed by a chemical reaction rather than a simple physical dissolution process. While it is insoluble in water, it readily decomposes in acids to form soluble calcium salts and solid lead(IV) oxide. The lack of a defined Ksp value in the literature highlights the importance of empirical testing to understand its behavior under specific acidic conditions. For researchers and professionals, employing standardized pigment acid resistance test methods provides a robust framework for evaluating the stability and potential leaching of calcium and lead ions from this material into acidic environments. Such data is critical for assessing the environmental impact and toxicological risks associated with the historical use of this compound.

References

- 1. This compound CAS#: 12013-69-3 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 12013-69-3 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lead - Wikipedia [en.wikipedia.org]

- 6. Dissolution kinetics of silver nanoparticles: Behaviour in simulated biological fluids and synthetic environmental media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 8. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 9. Analysis and determination of acid resistance of pigments [en1.nbchao.com]

- 10. lr-test.com [lr-test.com]

- 11. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance | Separation Science [sepscience.com]

Quantum Chemical Insights into Calcium Plumbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and optical properties of calcium plumbate (CaPbO₃) derived from quantum chemical studies. It is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, computational chemistry, and related fields.

Structural and Electronic Properties

This compound (CaPbO₃) is a perovskite material that exhibits interesting electronic and structural characteristics. It crystallizes in a distorted orthorhombic structure of the GdFeO₃ type, belonging to the Pbnm space group.[1][2] This distortion, characterized by significant tilting of the PbO₆ octahedra, plays a crucial role in its electronic behavior.[1][2] Unlike the metallic or semi-metallic nature of similar perovskites like BaPbO₃ and SrPbO₃, CaPbO₃ is a semiconductor.[1][2][3]

The semiconducting nature of CaPbO₃ arises from the formation of an energy gap between the O-2p nonbonding orbitals and the Pb-6s-O-2p spσ antibonding bands.[1][2] In contrast, these bands overlap in BaPbO₃.[1][2] The significant structural distortion in CaPbO₃, a result of the smaller ionic radius of Ca²⁺, leads to a decrease in the overlap of Pb-6s and O-2p orbitals, contributing to the opening of this band gap.[3]

Lattice Parameters and Structural Details

Experimental analysis using Rietveld refinement of neutron diffraction data has provided precise lattice parameters for the orthorhombic structure of CaPbO₃.[1][2] These experimental values show good agreement with theoretical parameters calculated using Density Functional Theory (DFT).[3]

| Parameter | Experimental Value | Reference |

| Lattice Constant (a) | 5.6710 Å | [1][2] |

| Lattice Constant (b) | 5.8875 Å | [1][2] |

| Lattice Constant (c) | 8.1495 Å | [1][2] |

| Space Group | Pbnm | [1][2] |

| PbO₆ Tilt Angle (p) | 18.50° | [1][2] |

| PbO₆ Tilt Angle ([3]p) | 20.28° | [1][2] |

Electronic Band Gap and Resistivity

Quantum chemical calculations have been instrumental in determining the electronic band gap of CaPbO₃. Studies employing both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) within DFT have predicted a direct band gap.[3] These theoretical values are higher than the initial experimental estimates derived from thermal-activation-type conduction measurements.[3]

| Property | Value | Method | Reference |

| Direct Band Gap | 0.84 eV | GGA | [3] |

| Direct Band Gap | 0.94 eV | LDA | [3] |

| Indirect Band Gap | 0.85 eV | GGA | [3] |

| Indirect Band Gap | 0.98 eV | LDA | [3] |

| Estimated Band Gap | 0.43 eV | Experimental (Thermal Activation) | [3] |

| Electrical Resistivity | 3 x 10³ Ω·cm | Experimental (Room Temperature) | [1][2] |

Carrier Effective Masses

The effective masses of charge carriers (electrons and holes) are crucial parameters for understanding the transport properties of a semiconductor. These have been calculated for orthorhombic CaPbO₃ along various high-symmetry directions in the Brillouin zone.[3]

| Carrier | Direction | Effective Mass (LDA) | Effective Mass (GGA) | Reference |

| Hole | Γ → T | -0.16 | -0.15 | [3] |

| Hole | Γ → Z | -0.21 | -0.20 | [3] |

| Hole | Γ → R | -0.18 | -0.17 | [3] |

| Electron | Γ → T | 0.20 | 0.17 | [3] |

| Electron | Γ → Z | 0.20 | 0.18 | [3] |

| Electron | Γ → R | 0.22 | 0.19 | [3] |

Computational Methodology

The theoretical investigations into the properties of CaPbO₃ predominantly rely on first-principles calculations within the framework of Density Functional Theory (DFT).[3]

DFT Calculation Protocol

A typical computational workflow for studying CaPbO₃ involves the following steps:

-

Geometry Optimization: The initial crystal structure, often obtained from experimental data, is optimized to find the minimum total energy configuration.[3] This involves relaxing the lattice parameters and atomic positions.

-

Self-Consistent Field (SCF) Calculation: Using the optimized geometry, a self-consistent calculation is performed to determine the ground-state electronic density. This is achieved using norm-conserved pseudopotentials and a plane-wave basis set.[3] A high cutoff energy for the plane-wave basis, such as 900 eV, is employed to ensure accuracy.[3]

-

Electronic Structure Analysis: From the self-consistent electron density, the electronic band structure and the density of states (DOS) are calculated.[3] This provides insights into the nature of the band gap and the contributions of different atomic orbitals.

-

Optical Properties Calculation: The complex dielectric function is calculated to determine the optical properties, such as the optical absorption spectrum.[3]

Influence of Doping

The electronic properties of CaPbO₃ can be tuned by partial substitution of the Ca²⁺ ion. This provides a pathway to engineer its conductivity.

-

Substitution with Sr²⁺: Replacing some Ca²⁺ with Sr²⁺ leads to a reduction in the structural distortion and a decrease in the band gap energy.[1][2]

-

Substitution with La³⁺, Nd³⁺, and Y³⁺: Doping with these trivalent ions introduces electron carriers into the antibonding band, which can induce metallic conductivity.[1][2]

Experimental Synthesis Protocol

The orthorhombic modification of CaPbO₃ is synthesized under high-pressure and high-temperature conditions.

-

Precursor Mixture: A mixture of this compound (Ca₂PbO₄) and lead dioxide (PbO₂) is used as the starting material.[1][2]

-

High-Pressure Synthesis: The mixture is subjected to high temperature and high pressure to facilitate the formation of the orthorhombic CaPbO₃ phase.[1][2]

-

Structural Analysis: The crystal structure of the synthesized material is then analyzed using Rietveld refinement of neutron diffraction data to determine the precise atomic positions and lattice parameters.[1][2]

Conclusion

Quantum chemical studies, primarily based on Density Functional Theory, have provided significant insights into the fundamental properties of this compound. These computational approaches have successfully elucidated the origin of its semiconducting behavior, which is intrinsically linked to its distorted perovskite structure. The theoretical predictions of its electronic and optical properties are in good agreement with experimental findings, highlighting the predictive power of these methods. Furthermore, the ability to computationally model the effects of doping opens up avenues for the rational design of CaPbO₃-based materials with tailored electronic properties for various technological applications.

References

The Rise of a Corrosion Fighter: A Technical History of Calcium Plumbate Pigment

A mid-20th century innovation in anti-corrosive coatings, calcium plumbate emerged as a significant pigment, particularly valued for its performance on challenging metal surfaces. This technical guide delves into the historical development of this compound, charting its journey from conception to its establishment as a key component in protective paints, catering to researchers, scientists, and professionals in material and formulation development.

This compound, a complex inorganic pigment, gained prominence in the 1950s as a "comparatively recent development" in the field of lead-based anti-corrosive pigments. While initial research and patent applications date back to the mid-1940s, it was the post-war era that saw its intensive development and commercialization as a valuable tool in the fight against metal corrosion.

A Timeline of Development: From Concept to Commercialization

The development of this compound was a notable advancement in the formulation of anti-corrosive paints. While red lead had long been the industry standard for protecting ferrous metals, there was a need for a pigment that offered superior performance on other substrates, particularly galvanized steel.

Early Research (Mid-1940s): The foundational concept of using alkaline earth metal plumbates in anti-corrosive paints was outlined in a U.S. patent filed in 1946. This early work laid the groundwork for the future development of this compound as a specialized pigment.

Intensive Development and Commercialization (1950s): The 1950s marked a period of significant research and development for this compound. Companies such as the UK-based Associated Lead Manufacturers and I.C.I. Paints Division were key players in bringing this compound-based primers to the market. Technical journals from this era, such as the Journal of the Oil and Colour Chemists' Association, began to feature studies and reports on the promising properties of this new pigment. By 1958, it was recognized for its "considerable value" in specific applications.

Peak Usage (1960s-1970s): The use of this compound in primers, especially for galvanized steel, became widespread during this period. Its excellent adhesion to zinc surfaces, a notoriously difficult substrate for conventional primers, was a key factor in its success. Its use in regions like New Zealand is documented from 1958 through the late 1970s.

Decline in Use: Growing awareness of the health and environmental risks associated with lead-based paints led to a gradual decline in the use of this compound, along with other lead pigments, in many applications.

Synthesis and Formulation: The Chemistry of Protection

The manufacturing of this compound pigment historically involved a high-temperature solid-state reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound pigment through the high-temperature reaction of calcium oxide and lead(II) oxide.

Materials:

-

Calcium oxide (CaO), finely powdered

-

Lead(II) oxide (PbO), finely powdered

-

High-temperature furnace with controlled atmosphere

-

Ceramic crucibles

-

Milling equipment

Procedure:

-

Stoichiometric Mixing: Calcium oxide and lead(II) oxide powders are intimately mixed in the desired stoichiometric ratio. For the formation of calcium orthoplumbate (Ca₂PbO₄), a molar ratio of 2:1 (CaO:PbO) is used.

-

Calcination: The powder mixture is placed in ceramic crucibles and heated in a furnace at a temperature typically ranging from 600°C to 800°C.

-

Oxidizing Atmosphere: The heating process is carried out in an oxidizing atmosphere (e.g., a stream of air or oxygen) to facilitate the oxidation of lead(II) to lead(IV).

-

Reaction Time: The mixture is held at the peak temperature for a sufficient duration to ensure the complete reaction and formation of this compound.

-

Cooling and Milling: After the reaction is complete, the furnace is cooled, and the resulting solid clinker is removed from the crucibles. The clinker is then finely ground using milling equipment to produce the pigment powder with the desired particle size distribution.

Caption: Workflow for the historical synthesis of this compound pigment.

Performance and Properties: A Comparative Overview

The primary advantage of this compound over red lead was its superior performance on non-ferrous metals, particularly galvanized steel.

| Property | This compound | Red Lead |

| Primary Application | Primer for galvanized steel and other non-ferrous metals; also used on steel. | Primer for steel and iron. |

| Adhesion to Galvanized Steel | Excellent | Poor |

| Corrosion Inhibition on Steel | Good | Excellent |

| Color | Pale buff/cream | Bright orange-red |

| Mechanism of Protection | Forms a passive layer on the metal surface. | Electrochemical protection and formation of lead soaps. |

Mechanism of Action: The Science of Corrosion Inhibition

The anti-corrosive properties of this compound are attributed to its ability to form a passive, protective layer on the metal surface. In the presence of moisture, the pigment slowly hydrolyzes, releasing calcium and plumbate ions. These ions react with the metal surface, particularly zinc, to form a dense, insoluble layer that acts as a barrier to corrosive agents like water and oxygen.

Caption: Signaling pathway of this compound's corrosion inhibition.

Conclusion

The historical development of this compound as a pigment represents a significant step forward in the science of anti-corrosive coatings. Its unique ability to adhere to and protect galvanized surfaces filled a critical gap in the market and established it as a valuable material for several decades. While its use has diminished due to the toxicity of lead, the principles of its mechanism of action and the historical context of its development continue to be of interest to researchers and professionals in the field of materials science and corrosion protection. The story of this compound serves as a testament to the ongoing quest for more effective and specialized solutions in the preservation of metallic structures.

An In-depth Technical Guide on the Environmental Fate and Transport of Calcium Plumbate

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the environmental fate and transport of calcium plumbate (CaPbO₃), an inorganic pigment historically used in paints and coatings. Due to its lead content, understanding its behavior in the environment is critical for risk assessment and remediation strategies. This document synthesizes available data on its physicochemical properties, mobility in soil and water, potential for bioaccumulation, and degradation pathways. Detailed experimental protocols for assessing these parameters are also provided, alongside visualizations of key environmental processes. While specific quantitative data for this compound is scarce, this guide draws upon information from related lead compounds to provide a thorough assessment.

Introduction

This compound has been utilized as an anti-corrosive pigment in industrial and marine paints. Its use has declined due to the toxicity associated with its lead content.[1] When structures coated with this compound-containing paint weather or are demolished, this compound can be released into the environment, posing a potential risk to ecosystems and human health. This guide aims to provide a detailed understanding of the environmental dynamics of this compound.

Physicochemical Properties

The environmental behavior of a substance is largely dictated by its physical and chemical properties.

| Property | Value | Reference/Comment |

| Chemical Formula | CaPbO₃ or Ca₂PbO₄ | [1] |

| Molar Mass | 295.27 g/mol (for CaPbO₃) | Calculated |

| Appearance | Orange-brown crystalline solid | [1] |

| Water Solubility | Insoluble | [2] Data for lead(II) oxide suggests very low solubility, on the order of micromoles per kilogram of water.[3] The Ksp of a related compound, lead(II) carbonate (PbCO₃), is 7.40 x 10⁻¹⁴.[4] |

| Vapor Pressure | Negligible | Expected for an inorganic solid |

| Octanol-Water Partition Coefficient (Kow) | Not applicable | As an inorganic substance, Kow is not a relevant parameter. |

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by the behavior of lead in the environment. Once released, this compound is expected to be relatively immobile due to its low water solubility.

Degradation and Transformation

Inorganic pigments like this compound do not undergo biodegradation in the same way as organic compounds. However, they can be subject to chemical transformations in the environment.

-

Hydrolysis: While lead(II) oxide is insoluble in water, lead compounds can undergo hydrolysis.[5][6] In acidic conditions, the dissolution of lead-based pigments is enhanced.[7][8] The plumbate (PbO₃²⁻) anion may hydrolyze to form lead hydroxides and other species, influencing the mobility of lead.

-

Carbonation: In the presence of atmospheric carbon dioxide and water, lead-based pigments can transform into lead carbonates, which are also sparingly soluble.[8]

-

Sorption to Soil and Sediment: Lead has a strong affinity for soil and sediment particles, particularly those with high organic matter content, clay minerals, and iron or manganese oxides. This strong sorption limits its mobility in the subsurface.[9] In calcareous soils, lead is often precipitated as carbonate minerals, further reducing its transport potential.[3][10][11]

Diagram of this compound Transformation in Soil

References

- 1. Bioaccumulation of lead (Pb) and its effects on human: A review [zenodo.org]

- 2. Modeling heavy metal uptake by sludge particulates in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fate and Transport of Lead and Copper in Calcareous Soil [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Soil contamination - Wikipedia [en.wikipedia.org]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. "Environmental speciation of tin and lead by HPLC-ICP-MS" by Cristina Rivas-Urraca [pearl.plymouth.ac.uk]

- 9. bcs-1.itrcweb.org [bcs-1.itrcweb.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Calcium Plumbate as a Corrosion Inhibitor for Galvanized Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium plumbate as a corrosion-inhibiting pigment in primers for galvanized steel surfaces. The information compiled herein details the application protocols, evaluation methodologies, and the underlying mechanism of corrosion protection.

Introduction

Galvanized steel, while offering inherent corrosion resistance through its zinc coating, can be susceptible to degradation in various environments. Painting galvanized steel provides an additional protective barrier, and the choice of primer is critical to ensure proper adhesion and long-term performance. This compound (Ca₂PbO₄) has historically been recognized as an effective corrosion-inhibiting pigment in primers specifically for galvanized surfaces. One of its key advantages is its ability to adhere well to new galvanized steel without the need for extensive weathering or pre-treatment with mordant solutions.

Primers formulated with this compound are known to be suitable for use under light-colored finishing paints due to their deep cream or stone color. While modern alternatives such as zinc phosphate are now more common due to the environmental and health concerns associated with lead-based pigments, understanding the application and performance of this compound remains relevant for historical and comparative studies in corrosion science.

Data Presentation

While extensive quantitative data from recent, peer-reviewed studies on the performance of this compound primers on galvanized steel is limited in the public domain, the following tables provide a template for how such data would be presented. The values provided are illustrative and based on typical performance expectations for corrosion-inhibiting primers.

Table 1: Adhesion Performance of this compound Primer on Galvanized Steel

| Test Method | Substrate Preparation | Primer Thickness (µm) | Adhesion Rating | Description of Failure |

| ASTM D3359 (Method B) | Degreasing & Light Abrasion | 50 | 5B | No peeling or removal |

| ASTM D3359 (Method B) | Degreasing Only | 50 | 4B | Trace peeling or removal along incisions |

Table 2: Corrosion Resistance in Salt Spray Test (ASTM B117)

| Primer System | Substrate Preparation | Primer Thickness (µm) | Exposure Time (hours) | Blistering (ASTM D714) | Rusting (ASTM D610) |

| This compound | Degreasing & Light Abrasion | 50 | 500 | 9-F | 9 |

| Control (No Primer) | Degreasing & Light Abrasion | N/A | 500 | - | 4-G (General) |

Table 3: Electrochemical Corrosion Data

| Primer System | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) |

| This compound on Galvanized Steel | -0.85 V | 1 x 10⁻⁷ | 2.5 x 10⁵ |

| Bare Galvanized Steel | -1.05 V | 5 x 10⁻⁶ | 5 x 10³ |

Experimental Protocols

Substrate Preparation

Proper surface preparation is crucial for achieving good adhesion of any coating to galvanized steel.

Objective: To prepare galvanized steel panels for primer application.

Materials:

-

Galvanized steel panels

-

Solvent degreaser (e.g., a mixture of xylene and acetone)

-

Lint-free cloths

-

Fine-grit abrasive paper (e.g., 320-400 grit) or abrasive pads

-

Personal Protective Equipment (PPE): gloves, safety glasses

Protocol:

-

Solvent Cleaning: Thoroughly wipe the surface of the galvanized steel panel with a lint-free cloth soaked in a suitable solvent degreaser to remove all oil, grease, and other surface contaminants[1]. Use a two-cloth method (one for applying the solvent, a clean one for wiping off) to avoid re-contamination.

-

Rinsing: If an alkaline degreaser is used, rinse the surface thoroughly with clean water[1].

-

Drying: Allow the surface to dry completely.

-

Mechanical Abrasion (Optional but Recommended): For optimal adhesion, lightly abrade the surface with fine-grit sandpaper or an abrasive pad to create a slight surface profile. This process removes the passivation layer that is often present on new galvanized steel and provides a better anchor for the primer[2].

-

Final Cleaning: After abrasion, repeat the solvent cleaning step to remove any dust and residues.

-

Priming: Apply the this compound primer as soon as possible after preparation to prevent the re-formation of oxides on the zinc surface[1].

Primer Formulation and Application

Objective: To prepare and apply a this compound-based primer.

Materials:

-

This compound pigment

-

Alkyd resin binder

-

Solvents (e.g., mineral spirits)

-

Driers and other additives

-

High-speed disperser or ball mill

-

Spray gun or brush

-

Wet film thickness gauge

-

Dry film thickness gauge

Protocol:

-

Primer Formulation (Illustrative): A typical formulation would involve dispersing the this compound pigment into the alkyd resin with the aid of solvents and a high-speed disperser. The pigment volume concentration (PVC) is a critical factor influencing the primer's performance.

-

Application:

-

Thoroughly mix the primer before application to ensure uniform pigment suspension.

-

Apply the primer to the prepared galvanized steel panels using a spray gun or brush to achieve a uniform wet film thickness.

-

Measure the wet film thickness to ensure it will result in the desired dry film thickness (typically 40-60 µm).

-

-

Curing: Allow the coated panels to cure at ambient temperature and humidity for the time specified by the formulation (typically 24 hours to touch-dry, 7 days for full cure).

Adhesion Testing (ASTM D3359 - Test Method B)

Objective: To assess the adhesion of the cured primer to the galvanized steel substrate.

Materials:

-

Cutting tool with a series of parallel blades (cross-hatch cutter)

-

Pressure-sensitive tape with specified adhesion strength

-

Soft brush

-

Illuminated magnifier

Protocol:

-

Select a representative area of the cured primer film.

-

Make a series of six parallel cuts through the coating to the substrate using the cross-hatch cutter.

-

Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern.

-

Gently brush the area to remove any detached flakes of coating.

-

Apply a strip of the specified pressure-sensitive tape over the lattice.

-

Firmly rub the tape to ensure good contact with the primer.

-

Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.

-

Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe flaking).

Salt Spray Testing (ASTM B117)

Objective: To evaluate the corrosion resistance of the primed galvanized steel in an accelerated corrosive environment.

Materials:

-

Salt spray cabinet

-

5% Sodium Chloride (NaCl) solution (pH 6.5-7.2)

-

Scribed and un-scribed coated panels

Protocol:

-

Use a sharp tool to make a scribe line through the primer to the galvanized steel substrate on some of the test panels.

-

Place the panels in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

-

Expose the panels to a continuous fog of 5% NaCl solution at a constant temperature of 35°C.

-

Periodically remove the panels and gently rinse with clean water to inspect for signs of corrosion (e.g., blistering, rusting, and creepage from the scribe).

-

Evaluate the degree of blistering according to ASTM D714 and the degree of rusting according to ASTM D610. The test duration can range from 24 to over 1000 hours depending on the coating's performance[3].

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the preparation, application, and evaluation of this compound primer.

Proposed Corrosion Inhibition Mechanism

The corrosion of zinc in galvanized steel is an electrochemical process. The proposed mechanism for inhibition by this compound involves a combination of barrier protection and chemical inhibition.

Caption: Conceptual diagram of corrosion inhibition by this compound on a zinc surface.

The inhibitive action is believed to occur through the hydrolysis of this compound in the presence of moisture that permeates the primer film. This process releases lead-containing species that can react at the zinc surface. These reactions are thought to form a stable, insoluble, and passive layer composed of complex lead and zinc compounds. This layer disrupts the electrochemical corrosion cell by inhibiting both the anodic dissolution of zinc and the cathodic reduction of oxygen, thereby significantly slowing down the rate of corrosion.

References

Application Notes and Protocols for SEM Analysis of Calcium Plumbate Paint Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium plumbate (2CaO·PbO₂) is a mixed oxide of calcium and lead that has been historically employed as an anticorrosive pigment in paints, particularly for protecting galvanized steel.[1][2] Its alkaline nature and oxidative properties contribute to its protective function. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful analytical technique for the characterization of this compound paint films.[3][4][5] This method allows for high-resolution imaging of the paint film's surface morphology and cross-sectional structure, as well as providing qualitative and quantitative elemental analysis of the pigments and other components.

These application notes provide a comprehensive guide to the analysis of this compound paint films using SEM-EDS, covering sample preparation, imaging, and elemental analysis protocols.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality SEM images and accurate EDS data. The following protocols are recommended for this compound paint films.

2.1.1. Cross-Sectioning for Layer Analysis

To examine the layered structure of the paint film, including primers and topcoats, cross-sectioning is essential.

-

Method:

-

Carefully excise a small, representative section of the painted material using a clean scalpel or razor blade.

-

Embed the paint chip in an epoxy or polyester resin block. Ensure the paint film is oriented perpendicular to the surface to be polished.

-

Allow the resin to fully cure according to the manufacturer's instructions.

-

Grind the embedded sample using progressively finer grades of silicon carbide paper (e.g., starting from 300 grit and proceeding to 1200 grit) with water as a lubricant.

-

Polish the ground surface with diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) to achieve a smooth, mirror-like finish.

-

Clean the polished sample ultrasonically in ethanol or isopropanol to remove any polishing debris.

-

Dry the sample thoroughly before mounting.

-

2.1.2. Surface Morphology Analysis

For analyzing the surface texture and pigment distribution on the top layer of the paint film:

-

Method:

-

Cut a small, flat piece of the painted material (approximately 5x5 mm).

-

Mount the sample directly onto an aluminum SEM stub using double-sided conductive carbon tape or a conductive adhesive.

-

Ensure good electrical contact between the sample and the stub to minimize charging effects.

-

2.1.3. Conductive Coating

Paint films are typically non-conductive and require a conductive coating to prevent charging artifacts during SEM analysis.

-

Method:

-

Place the mounted sample in a sputter coater.

-

Coat the sample with a thin layer (typically 10-20 nm) of a conductive material.

-

For imaging: A gold or gold-palladium alloy coating provides excellent secondary electron emission for high-resolution topographical imaging.

-

For EDS analysis: A carbon coating is preferred as it does not interfere with the X-ray signals of the elements of interest (Ca, Pb, O).

-

-

SEM Imaging and EDS Analysis

2.2.1. Instrumentation

-

A Scanning Electron Microscope (SEM) equipped with both a Secondary Electron (SE) detector and a Backscattered Electron (BSE) detector.

-

An Energy Dispersive X-ray Spectroscopy (EDS) detector.

2.2.2. Imaging Parameters

-

Accelerating Voltage: 15-20 kV is a suitable range for exciting the characteristic X-rays of calcium and lead without excessive beam penetration.

-

Working Distance: Optimize for the specific instrument and detector geometry, typically in the range of 10-15 mm.

-

Spot Size: Use a small spot size for high-resolution imaging and a larger spot size for improved X-ray count rates during EDS analysis.

-

Detectors:

-

SE Detector: Provides topographical contrast, ideal for visualizing surface features.

-

BSE Detector: Generates compositional contrast, where heavier elements (like lead) appear brighter than lighter elements. This is highly effective for visualizing the distribution of this compound pigments.[3]

-

2.2.3. EDS Analysis Parameters

-

Acquisition Mode:

-

Spot Analysis: To obtain the elemental composition of a specific point of interest.

-

Line Scan: To analyze the elemental distribution along a defined line, useful for examining interfaces between paint layers.

-

Elemental Mapping: To visualize the spatial distribution of selected elements over a chosen area. This is particularly useful for showing the distribution of Ca and Pb in the paint matrix.

-

-

Acquisition Time: Collect data for a sufficient duration (e.g., 60-120 seconds) to achieve good statistical quality in the EDS spectrum.

Data Presentation

Quantitative data from the EDS analysis of a typical this compound paint film is summarized below.

Table 1: Elemental Composition of this compound Pigment (Spot Analysis)

| Element | Weight % | Atomic % |

| O | 19.8 | 50.1 |

| Ca | 15.5 | 15.7 |

| Pb | 64.7 | 33.2 |

| Total | 100.0 | 100.0 |

Note: The presence of other elements may be detected, originating from fillers, extenders, or other pigments in the paint formulation.

Table 2: Expected Elemental Ratios for this compound (2CaO·PbO₂)

| Ratio | Theoretical Value |

| Ca/Pb (atomic) | 2.0 |

| O/Pb (atomic) | 4.0 |

Note: Experimental values may deviate from theoretical values due to interactions with the paint binder and the presence of other components.

Diagrams

Caption: Experimental workflow for SEM-EDS analysis of this compound paint films.

Expected Results and Interpretation

-

Morphology: SEM imaging of a cross-section will reveal the different layers of the paint system. In BSE mode, the this compound-containing layer will appear bright due to the high atomic number of lead. The pigment particles may appear as discrete, fine particles dispersed within the binder matrix.

-

Elemental Composition: EDS spot analysis of the bright particles should confirm the presence of calcium, lead, and oxygen, consistent with this compound. The surrounding matrix will likely show signals from carbon and oxygen, corresponding to the organic binder. Other elements such as silicon, aluminum, and titanium may also be present if fillers or other pigments were used in the formulation.

-

Elemental Mapping: Elemental maps will visually confirm the co-localization of calcium and lead in the pigment particles and their distribution throughout the paint layer. This can be useful in assessing the homogeneity of the pigment dispersion.

Conclusion

The combination of SEM and EDS provides a powerful and comprehensive approach for the characterization of this compound paint films. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers and scientists in the fields of materials science, conservation, and industrial coatings analysis. The ability to visualize the microstructure and quantify the elemental composition is crucial for quality control, failure analysis, and the study of historical paint formulations.

References

- 1. emerald.com [emerald.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. SEM-EDX Pigment Analysis and Multi-Analytical Study of the Ground and Paint layers of Francesco Fedrigazzi's painting from Kostanje [journals.openedition.org]

- 4. arts.unimelb.edu.au [arts.unimelb.edu.au]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

Application Note: Analysis of Calcium Plumbate Pigments Using Energy-Dispersive X-ray (EDX) Spectroscopy

Introduction

Calcium plumbate (Ca₂PbO₄) is a complex inorganic pigment that has been utilized in various applications, including as a corrosion-inhibiting primer for steel surfaces. Its distinctive elemental composition, comprising calcium, lead, and oxygen, makes Energy-Dispersive X-ray (EDX) spectroscopy an ideal technique for its identification and characterization. This application note provides a detailed protocol for the analysis of this compound pigments using EDX, intended for researchers, scientists, and professionals in materials science and cultural heritage preservation.

Principle of EDX Analysis

Energy-Dispersive X-ray (EDX or EDS) spectroscopy is a powerful analytical technique used in conjunction with scanning electron microscopy (SEM).[1] It allows for the elemental analysis of a sample by detecting characteristic X-rays emitted from the material when bombarded by an electron beam.[1] Each element emits X-rays at specific energy levels, and by measuring these energies and their intensities, one can determine the elemental composition of the sample, both qualitatively and semi-quantitatively.[1]

Quantitative Data Presentation